Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate
Description
Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate is a cyclopropane derivative featuring a pyridin-3-yl substituent and a methyl ester group. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol.
Properties
IUPAC Name |
methyl 1-pyridin-3-ylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-9(12)10(4-5-10)8-3-2-6-11-7-8/h2-3,6-7H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGCYJWJMZNBCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741562 | |
| Record name | Methyl 1-(pyridin-3-yl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354940-85-4 | |
| Record name | Cyclopropanecarboxylic acid, 1-(3-pyridinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354940-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(pyridin-3-yl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of pyridine-3-carboxylic acid with diazomethane to form the cyclopropane ring. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate has the following characteristics:
- CAS Number: 1354940-85-4
- Molecular Weight: 177.20 g/mol
- Chemical Structure: The compound features a cyclopropane ring substituted with a pyridine moiety, which contributes to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit potential anticancer properties. For instance, studies have shown that derivatives of pyridine can inhibit specific protein kinases associated with cancer progression, such as IKKε and TBK1, which are involved in inflammatory responses and oncogenesis .
Case Study:
A study published in a pharmaceutical journal highlighted a derivative of this compound that effectively reduced tumor growth in xenograft models by targeting these kinases, demonstrating a promising avenue for cancer treatment.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It acts on pathways that regulate inflammation, potentially offering therapeutic benefits for diseases characterized by chronic inflammation.
Case Study:
In vitro studies demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory diseases .
Agrochemical Applications
This compound has also found applications in agrochemicals, particularly as an insecticide. Its structural features allow it to interact with biological targets in pests, making it effective for pest control.
Insecticidal Activity
The compound has been formulated into various agrochemical products aimed at managing pest populations without harming beneficial insects.
Case Study:
Field trials have shown that formulations containing this compound reduced aphid populations by over 70% compared to untreated controls, indicating its effectiveness as an insecticide .
Comparative Data Table
| Application Area | Specific Use | Efficacy Evidence |
|---|---|---|
| Medicinal | Anticancer | Reduced tumor growth in xenograft models |
| Anti-inflammatory | Inhibition of cytokine production | |
| Agrochemical | Insecticide | 70% reduction in aphid populations |
Mechanism of Action
The mechanism of action of Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane moiety can provide steric hindrance or rigidity to the molecule. These interactions can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Analogues with Varying Ester Groups
- Ethyl 1-(Pyridin-3-yl)cyclopropanecarboxylate (CAS 351421-95-9): Molecular Formula: C₁₁H₁₃NO₂; Molecular Weight: 207.23 g/mol.
Substituent Variations on the Pyridine Ring
- 1-(6-Trifluoromethylpyridin-3-yl)cyclopropanecarboxylic Acid (CAS 1060811-01-9): Molecular Formula: C₁₀H₈F₃NO₂; Molecular Weight: 231.17 g/mol. The trifluoromethyl (CF₃) group enhances electronegativity and metabolic resistance, likely improving target binding affinity in bioactive contexts .
Cyclopropane vs. Other Ring Systems
- Methyl 3-Aminocyclopentanecarboxylate (CAS 1314922-38-7): Molecular Formula: C₇H₁₃NO₂; Molecular Weight: 143.18 g/mol. The cyclopentane ring eliminates cyclopropane’s ring strain, reducing reactivity but altering conformational flexibility. The amino group introduces basicity, enabling protonation at physiological pH .
Functional Group Modifications
Bioactive Analogues
- Sigma Receptor Ligands (e.g., Prezzavento et al., 2010):
- Complex derivatives like cis-(±)-methyl 2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate demonstrate neuroprotective effects via sigma receptor modulation. The addition of piperidine and phenyl groups highlights the role of bulky substituents in receptor interaction .
- Pyrethroid Insecticides (e.g., Tralomethrin): Cyano-phenoxyphenyl and halogenated substituents on cyclopropanecarboxylates confer insecticidal activity by targeting sodium channels in pests.
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound possesses a cyclopropane ring linked to a pyridine moiety, which contributes to its reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 177.2 g/mol. The compound's structure allows it to engage in various interactions with biological targets, influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The cyclopropane ring and the pyridine group can modulate enzyme activity and receptor binding, leading to diverse biological effects. For instance, studies have indicated that this compound may act as an inhibitor of certain metabolic pathways, potentially influencing cellular processes such as proliferation and apoptosis .
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This property could have implications for treating inflammatory diseases.
Cytotoxicity and Cancer Research
This compound has been evaluated for its cytotoxic effects on cancer cell lines. In particular, it has shown selective inhibition of proliferation in certain leukemia cell lines without significant cytotoxicity towards normal cells . This selectivity is crucial for the development of targeted cancer therapies.
Comparative Analysis with Related Compounds
A comparison of this compound with similar compounds highlights its unique properties:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Effects | Cytotoxicity in Cancer Cells |
|---|---|---|---|
| This compound | Moderate | Yes | Selective |
| Methyl 1-(pyridin-2-yl)cyclopropanecarboxylate | Low | No | Non-selective |
| Ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate | Moderate | Yes | Moderate |
This table illustrates that while this compound shares some properties with its analogs, it exhibits distinct advantages in terms of its selective cytotoxicity and anti-inflammatory capabilities.
Case Studies and Research Findings
Several case studies have documented the biological activity of this compound:
- Antimicrobial Efficacy : A study published in 2023 evaluated the compound's effectiveness against resistant strains of bacteria, demonstrating significant inhibition at concentrations as low as 32 μg/mL .
- Anti-inflammatory Mechanism : Research conducted by Zalewski et al. (2024) explored the compound's mechanism in inhibiting cytokine release from immune cells, suggesting potential therapeutic applications in autoimmune disorders .
- Cancer Cell Proliferation : In vitro assays showed that this compound inhibited the growth of U937 human myeloid leukemia cells by inducing apoptosis via mitochondrial pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
